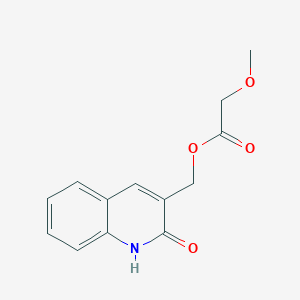

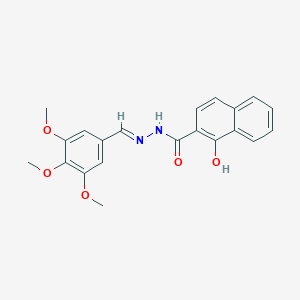

(2-hydroxy-3-quinolinyl)methyl methoxyacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"(2-hydroxy-3-quinolinyl)methyl methoxyacetate" is part of a family of compounds related to quinoline derivatives, which are significant for their various applications in organic synthesis and pharmacology. The interest in these compounds arises from their unique structural features and chemical properties that lend themselves to various synthetic and industrial applications.

Synthesis Analysis

The synthesis of related quinoline derivatives typically involves starting from readily available materials. For instance, Bänziger et al. (2000) describe a synthesis pathway starting from 1,6-dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester for producing octahydrobenzo[g]quinolines, which share a structural relation to "(2-hydroxy-3-quinolinyl)methyl methoxyacetate" (Bänziger, Cercus, Stampfer, & Sunay, 2000).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is typically characterized using various spectroscopic techniques. These compounds often exhibit complex ring structures and functional groups leading to diverse chemical behaviors. For instance, derivatives related to "(2-hydroxy-3-quinolinyl)methyl methoxyacetate" have been explored by Lichitsky et al. (2022), who developed a synthesis for furo[3,2-h]quinolin-3-yl derivatives and provided structural proof through NMR, IR spectroscopy, and mass spectrometry (Lichitsky, Komogortsev, & Melekhina, 2022).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, reflecting their rich chemistry. For example, the quinoline moiety can participate in electrophilic substitution reactions due to the aromatic system. Chimichi et al. (2007) explored reactions of quinolinones with hydroxylamine under different conditions, highlighting the reactivity of the quinoline core (Chimichi, Boccalini, & Matteucci, 2007).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as "(2-hydroxy-3-quinolinyl)methyl methoxyacetate," include their melting points, boiling points, and solubility in various solvents. These properties are influenced by the molecular structure, particularly by the functional groups attached to the quinoline core.

Chemical Properties Analysis

The chemical properties of quinoline derivatives are dictated by their functional groups. The hydroxy and methoxy groups, for instance, can affect the acidity and basicity of the molecule. The electrophilic and nucleophilic sites on the quinoline ring lead to various chemical reactions, such as substitutions and additions, which define their reactivity pattern.

Markus Bänziger, J. Cercus, Wolfgang Stampfer, U. Sunay. Practical and Large-Scale Synthesis of rac-(3S,4aR,10aR)- 6-Methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic Acid Methyl Ester. Organic Process Research & Development, 2000. Link to paper.

B. Lichitsky, A. Komogortsev, V. G. Melekhina. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022. Link to paper.

A. Chilin, C. Marzano, F. Baccichetti, M. Simonato, A. Guiotto. 4-Hydroxymethyl- and 4-methoxymethylfuro[2,3-h]quinolin-2(1H)-ones: synthesis and biological properties. Bioorganic & medicinal chemistry, 2003. Link to paper.

S. Chimichi, Marco Boccalini, Alessandra Matteucci. Unambiguous structure elucidation of the reaction products of 3-acyl-4-methoxy-1-methylquinolinones with hydroxylamine via NMR spectroscopy. Tetrahedron, 2007. Link to paper.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2-oxo-1H-quinolin-3-yl)methyl 2-methoxyacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-17-8-12(15)18-7-10-6-9-4-2-3-5-11(9)14-13(10)16/h2-6H,7-8H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCZBPPDTCHZGEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)OCC1=CC2=CC=CC=C2NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Oxo-1,2-dihydroquinolin-3-yl)methyl methoxyacetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5781529.png)

![3-bromo-N'-{[(4-tert-butylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5781556.png)

![N,N-diethyl-3-methoxy-4-[(3-methyl-2-quinoxalinyl)methoxy]benzamide](/img/structure/B5781566.png)

![ethyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5781576.png)

![4-{[3-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5781608.png)

![N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5781609.png)

![2,5-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5781611.png)